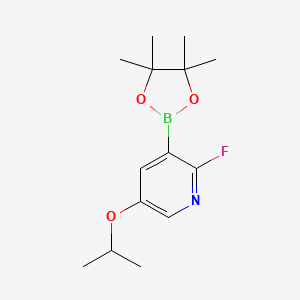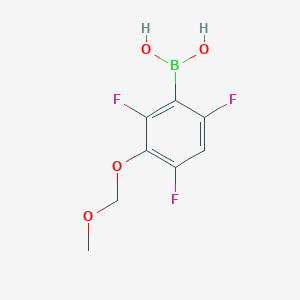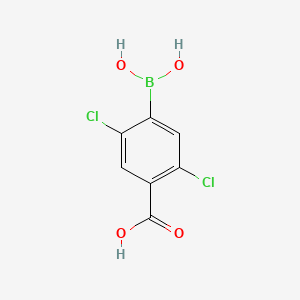
2-Fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester is a boronic ester derivative commonly used in organic synthesis. It is particularly valuable in the field of medicinal chemistry and material science due to its ability to form carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound is characterized by its molecular formula C14H21BFNO3 and a molecular weight of 281.14 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester typically involves the reaction of 2-fluoro-5-isopropoxypyridine with a boronic acid derivative in the presence of a catalyst. One common method is the palladium-catalyzed coupling of 2-fluoro-5-isopropoxypyridine with bis(pinacolato)diboron under basic conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide as the coupling partner.
Reduction: Reducing agents like sodium borohydride can reduce the boronic ester to the corresponding borane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Applications De Recherche Scientifique
2-Fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action for 2-Fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester involves its participation in Suzuki-Miyaura coupling reactions. In this process, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond . The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, ultimately yielding the coupled product .
Comparaison Avec Des Composés Similaires
- 2-Fluoropyridine-5-boronic acid pinacol ester
- 2-Fluoro-5-pyridineboronic acid pinacol ester
Comparison: 2-Fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester is unique due to the presence of the isopropoxy group, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer different steric and electronic properties, making it suitable for specific applications in organic synthesis .
Propriétés
IUPAC Name |
2-fluoro-5-propan-2-yloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BFNO3/c1-9(2)18-10-7-11(12(16)17-8-10)15-19-13(3,4)14(5,6)20-15/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRURDFITGPLWCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














